Structural and Stereochemical Differentiation from 17α-Epimer (EP Impurity G)
7-Chloromethyl 17R-Drospirenone (EP Impurity H, CAS 932388-89-1) is the 17R epimer of 7-Chloromethyl Drospirenone (EP Impurity G, CAS 932388-90-4). The two epimers arise from drospirenone acidic treatment and exhibit distinct chromatographic retention behavior [1]. The 17R configuration (C-17 epimeric to natural drospirenone) yields a different interaction profile with reversed-phase stationary phases compared to the 17α-epimer, enabling baseline separation under EP-specified HPLC conditions . This stereochemical distinction is critical for accurate impurity quantification, as co-elution or misidentification would lead to erroneous impurity level reporting in drospirenone API batches [2].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | 17R epimer (7β-chloromethyl, 17R-spirolactone) |
| Comparator Or Baseline | 7-Chloromethyl Drospirenone (EP Impurity G): 17α epimer (7β-chloromethyl, 17α-spirolactone) |
| Quantified Difference | Epimeric relationship; distinct CAS registry numbers (932388-89-1 vs 932388-90-4); baseline chromatographic resolution achievable per EP monograph |
| Conditions | EP Drospirenone monograph; reversed-phase HPLC with specified mobile phase and column |
Why This Matters
Procurement of the correct epimer ensures method compliance and prevents false impurity reporting in regulatory submissions.
- [1] SynZeal. Drospirenone EP Impurity G and EP Impurity H product comparison. View Source
- [2] European Pharmacopoeia (EP) Drospirenone monograph, impurity control section. View Source
